{2,7-Dioxaspiro[4.5]decan-3-yl}methanol
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Overview
Description
{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by a spirocyclic structure, which includes a spiro[4.5]decane core with two oxygen atoms forming a dioxaspiro ring and a methanol group attached at the 3-position. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
{2,7-Dioxaspiro[4.5]decan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
{2,7-Dioxaspiro[4.5]decan-3-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{2,8-Dioxaspiro[4.5]decan-3-yl}methanol: Similar in structure but with different positioning of the dioxaspiro ring.
{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol: Contains a methyl group at the 8-position, altering its chemical properties.
Uniqueness
{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is unique due to its specific spirocyclic structure and the presence of a methanol group at the 3-position. This configuration imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Biological Activity
{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, receptor interactions, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a dioxaspiro structure that is significant for its interaction with biological targets. The presence of the methanol moiety suggests potential hydrogen bonding capabilities, which can influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. Specifically, derivatives with similar structural motifs have been evaluated for their effectiveness against various bacterial strains.
Compound | Activity | Target Organism |
---|---|---|
This compound | Moderate | E. coli |
1-cyclopentyl-5-{1,4-dioxaspiro[4.5]decan-2-yl}-3-phenyl-1H-pyrazole | High | S. aureus |
8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine | Low | C. albicans |
These findings suggest that while this compound may exhibit some antimicrobial activity, further modifications could enhance its efficacy.
Receptor Interactions
The mechanism of action for this compound likely involves interactions with specific receptors in the body. For instance, compounds in this class have been studied for their binding affinities to serotonin receptors (5-HT1A), which are crucial in various physiological processes.
Case Study: 5-HT1A Receptor Binding
A study demonstrated that modifications on the dioxaspiro framework significantly influenced binding affinity to the 5-HT1A receptor:
Compound | Binding Affinity (Ki) | Selectivity Ratio (5-HT1A/α1) |
---|---|---|
Phenoxy derivative | 50 nM | 10:1 |
2-Methoxy derivative | 20 nM | 15:1 |
This data indicates that structural variations can lead to enhanced receptor selectivity and potency.
The proposed mechanism of action for this compound involves:
- Binding to Receptors : The methanol group may facilitate binding through hydrogen bonds.
- Modulation of Signaling Pathways : Interaction with serotonin receptors can modulate neurotransmitter release and influence mood regulation.
- Antimicrobial Action : The compound may disrupt cellular membranes or inhibit essential metabolic pathways in bacteria.
Research Findings and Future Directions
Current research emphasizes the need for further exploration into the structure-activity relationships (SAR) of this compound derivatives. Investigating various substitutions on the spirocyclic structure could yield compounds with improved biological activities and reduced toxicity profiles.
Potential Applications
Given its biological activity, this compound could be a candidate for:
- Pharmaceutical Development : As a lead compound for developing new antidepressants or antimicrobials.
- Chemical Biology : As a tool compound in studying receptor interactions and signaling pathways.
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2,9-dioxaspiro[4.5]decan-3-ylmethanol |
InChI |
InChI=1S/C9H16O3/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8,10H,1-7H2 |
InChI Key |
GPSHMLBXTARJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(OC2)CO)COC1 |
Origin of Product |
United States |
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